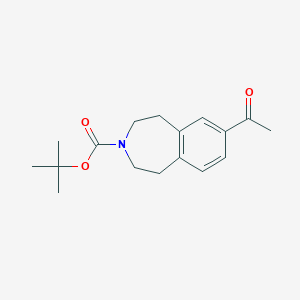

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

描述

tert-Butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. The compound features a tert-butyl carbamate group at the 3-position and an acetyl substituent at the 7-position of the benzazepine core. This structural motif is significant in medicinal chemistry due to the benzazepine scaffold’s versatility in modulating biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .

The tert-butyl carbamate group enhances the compound’s stability and solubility in organic solvents, which is advantageous for synthetic intermediates.

属性

IUPAC Name |

tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZZPACMXFVUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves several steps. One common synthetic route includes the reaction of a benzazepine derivative with tert-butyl chloroformate and acetic anhydride under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

化学反应分析

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

科学研究应用

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用机制

The mechanism of action of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects: The acetyl group in the target compound introduces a ketone moiety, which may reduce metabolic oxidation compared to primary amines (e.g., 7-amino analog) but could increase susceptibility to hydrolysis. The 7-amino analog (CAS 188576-49-0) is a precursor for further functionalization, such as amide bond formation, making it valuable in combinatorial chemistry .

Synthetic Utility: The tert-butyl carbamate group in all analogs serves as a protective group for amines, enabling selective deprotection during multi-step syntheses. The 7-hydroxy isoquinoline derivative (CAS 449175-43-3) highlights the interchangeability of benzazepine and isoquinoline cores in medicinal chemistry .

Biological Relevance :

- While the target compound’s biological activity remains uncharacterized in the evidence, benazepril’s ACE inhibition exemplifies how substituent choice (e.g., carboxylate vs. acetyl) dictates pharmacological profiles .

生物活性

Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS No. 264264-31-5) is a compound belonging to the benzazepine family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and relevant case studies.

- Molecular Formula : C17H23NO3

- Molar Mass : 289.37 g/mol

- Storage Conditions : 2-8 °C

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molar Mass | 289.37 g/mol |

| CAS Number | 264264-31-5 |

| Storage Temperature | 2-8 °C |

Biological Activity Overview

Research into the biological activity of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has primarily focused on its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The compound exhibits significant AChE inhibitory activity, which is vital for enhancing cholinergic transmission in the brain. The following table summarizes findings related to its AChE inhibition:

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate | TBD |

| Reference Compound (e.g., Galantamine) | 0.1 |

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that various benzazepine derivatives, including tert-butyl 7-acetyl derivatives, showed potent AChE inhibition in vitro. The mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown and thereby increasing its availability in synaptic clefts .

- Animal Model Studies :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。